molecular formula C5H8ClN3O2 B2775351 2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl CAS No. 2137687-64-8

2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl

Cat. No. B2775351
CAS RN: 2137687-64-8
M. Wt: 177.59
InChI Key: UENARMVLEALBCD-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” is a chemical compound that features a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of the 1,2,3-triazole family, which is known for its versatile applications in various fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been developed, which involves the construction of the triazole ring under flow conditions . This method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” is characterized by the presence of a triazole ring. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of the compound can be confirmed by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” include the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” can be inferred from similar compounds. For instance, the IR absorption spectra of similar compounds show two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Apoptosis Induction and Cancer Research

Compounds related to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride have been studied for their potential in cancer treatment. Specifically, derivatives have been designed and synthesized to test their cytotoxic activity against various cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . These studies often employ assays like the MTT assay to determine the compound’s ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancer cells.

Tubulin Polymerization Inhibition

The same derivatives have also been evaluated for their ability to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can potentially stop the proliferation of cancer cells, making them a valuable asset in the development of new anticancer drugs.

Synthesis of Heterocyclic Compounds

The triazole ring present in 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a versatile building block in the synthesis of various heterocyclic compounds . These heterocycles have numerous applications, including pharmaceuticals, agrochemicals, and dyes. The ability to synthesize novel heterocycles with potential biological activity is a significant area of research.

Coordination Chemistry and Catalysis

Triazole derivatives are known for their coordination chemistry with a wide range of metals . This property allows them to be used in catalysis, which is the acceleration of chemical reactions by adding a substance known as a catalyst. Catalysts are crucial in many industrial processes, including the production of polymers and pharmaceuticals.

Enzyme Inhibition

The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which is structurally related to the compound , has been explored for its potential in enzyme inhibition . Enzyme inhibitors are substances that can slow down or stop the activity of enzymes, and they are widely used in medicine to treat diseases.

Material Science Applications

The triazole ring’s ability to bind with various metals also extends to material science applications . Compounds with triazole rings can be used in the development of new materials, such as polymers, dendrimers, and gels, which have applications in electronics, drug delivery, and more.

Future Directions

The future directions for “2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl” could involve exploring its potential applications in various fields, given the versatile nature of the 1,2,3-triazole family . Additionally, further optimization of the synthesis process could be explored to improve yield and selectivity .

properties

IUPAC Name

2-(1-methyltriazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-8-3-4(6-7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENARMVLEALBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl

CAS RN

2137687-64-8
Record name 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
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